molecular formula C23H22ClF3O2 B12431912 (rac-trans)-Bifenthrin-d5

(rac-trans)-Bifenthrin-d5

Cat. No.: B12431912
M. Wt: 427.9 g/mol
InChI Key: OMFRMAHOUUJSGP-LGMXPPGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-trans-Bifenthrin-d5 is a deuterated form of bifenthrin, a synthetic pyrethroid insecticide. The deuterium labeling in (Rac)-trans-Bifenthrin-d5 is used to study the metabolism and environmental fate of bifenthrin. This compound is particularly valuable in research due to its stability and ability to be distinguished from non-deuterated bifenthrin in analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-trans-Bifenthrin-d5 involves the incorporation of deuterium atoms into the bifenthrin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:

    Preparation of Deuterated Intermediates: Starting with deuterated precursors, such as deuterated benzyl chloride.

    Cyclopropanation: Formation of the cyclopropane ring using deuterated reagents.

    Esterification: Coupling the deuterated intermediates with appropriate acids to form the final product.

Industrial Production Methods

Industrial production of (Rac)-trans-Bifenthrin-d5 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Deuterated Precursors: Using deuterated solvents and reagents to ensure high deuterium incorporation.

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature and pressure.

    Purification: Using techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-trans-Bifenthrin-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can lead to less oxidized forms of the compound.

Scientific Research Applications

(Rac)-trans-Bifenthrin-d5 is used extensively in scientific research, including:

    Environmental Studies: Tracking the fate and degradation of bifenthrin in the environment.

    Metabolic Studies: Understanding the metabolism of bifenthrin in biological systems.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.

    Toxicology: Investigating the toxicological effects of bifenthrin and its metabolites.

Mechanism of Action

The mechanism of action of (Rac)-trans-Bifenthrin-d5 is similar to that of bifenthrin. It acts on the nervous system of insects by binding to voltage-gated sodium channels, causing prolonged depolarization and paralysis. The deuterium labeling does not significantly alter the mechanism but allows for detailed tracking and analysis.

Comparison with Similar Compounds

Similar Compounds

    Bifenthrin: The non-deuterated form, widely used as an insecticide.

    Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

    Cypermethrin: A pyrethroid with a similar mode of action but different chemical structure.

Uniqueness

(Rac)-trans-Bifenthrin-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking in metabolic and environmental studies, making it a valuable tool for scientists.

Properties

Molecular Formula

C23H22ClF3O2

Molecular Weight

427.9 g/mol

IUPAC Name

[2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)phenyl]methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D

InChI Key

OMFRMAHOUUJSGP-LGMXPPGVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC(=C2C)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl)[2H])[2H]

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.